molecular formula C16H17NO4 B6131578 4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE

4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE

Cat. No.: B6131578
M. Wt: 287.31 g/mol
InChI Key: MTPJGHLILMODHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE is a synthetic organic compound that belongs to the class of pyranones It is characterized by the presence of a methoxyaniline group, a methyl group, and a propionyl group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE typically involves the condensation of 4-methoxyaniline with a suitable pyranone precursor under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 6-methyl-3-propionyl-2H-pyran-2-one in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.

    Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets. The methoxyaniline group can form hydrogen bonds with biological macromolecules, while the pyranone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes and interfere with cellular pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • 2-(4-Methoxyanilino)methylphenol

Uniqueness

4-(4-METHOXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyaniline group enhances its potential for hydrogen bonding and π-π interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(4-methoxyanilino)-6-methyl-3-propanoylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-14(18)15-13(9-10(2)21-16(15)19)17-11-5-7-12(20-3)8-6-11/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPJGHLILMODHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.